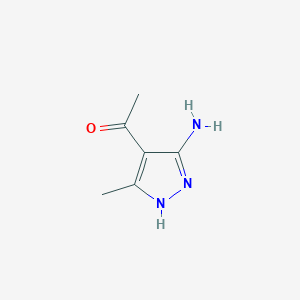

1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

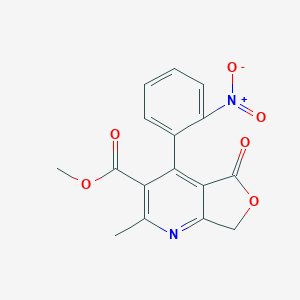

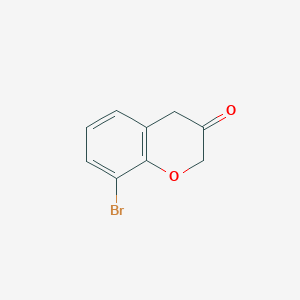

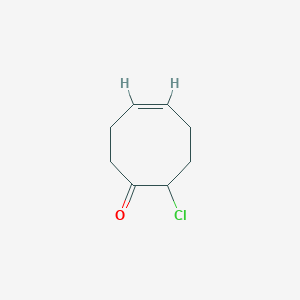

“1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone” is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone”, has been a subject of interest in recent years due to their promising agro-chemical, fluorescent, and biological potencies . The synthetic approaches to pyrazoles are related to new or advanced catalysts and other ‘environment-friendly’ procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions .Molecular Structure Analysis

The molecular structure of “1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone” is characterized by a five-membered 1,2-diazole ring, which is a pi-excessive aromatic monocyclic heterocyclic compound having two N-atoms . There are three sites for electrophilic attack in the pyrazole moiety, which is in tautomeric equilibrium .Aplicaciones Científicas De Investigación

Organic Synthesis

This compound is an important raw material and intermediate used in organic synthesis. It can be utilized in the construction of various complex molecules for pharmaceuticals, agrochemicals, and dyestuff industries .

Antileishmanial and Antimalarial Applications

Similar compounds have shown potent in vitro activity against parasitic diseases such as leishmaniasis and malaria. They fit well in the active sites of target enzymes, characterized by lower binding free energy, indicating potential efficacy .

Fungicidal Properties

Pyrazole derivatives are extensively presented in fungicides. They have been utilized to control plant fungal diseases, suggesting that “1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone” could also serve a similar purpose .

Medicinal Chemistry

Amino-pyrazoles are known to be reversible inhibitors of enzymes like Bruton Kinase (BTK), which is a therapeutic target for B-cell-driven malignancies. This implies potential applications in developing treatments for such conditions .

Antimicrobial Activity

Compounds with pyrazole structures have been observed to be active against bacteria such as S. aureus and E. coli. This indicates that “1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone” may have applications in creating new antimicrobial agents .

Synthesis of Heterocycles

Pyrazoles are effective reagents in the synthesis of heterocycles, which are core structures for many drugs. They can be used to create diverse pharmacologically active molecules .

Direcciones Futuras

The future directions for “1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone” and other pyrazole derivatives involve the design of novel pyrazoles, the development of innovative synthetic routes, the examination of different potencies, and the exploration of potential applications . These compounds demonstrate a broad spectrum of physical, chemical, and biological characteristics, making them valuable for future research .

Mecanismo De Acción

Target of Action

Pyrazole derivatives, which this compound is a part of, have been found to have promising biological potencies . They are extensively found as a core framework in a huge library of heterocyclic compounds .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Pyrazole derivatives have been found to affect a wide range of biological processes .

Result of Action

It is known that pyrazole derivatives can have various biological effects .

Propiedades

IUPAC Name |

1-(3-amino-5-methyl-1H-pyrazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-5(4(2)10)6(7)9-8-3/h1-2H3,(H3,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPSOOKVMCUCIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)